molecular formula C11H13N3O5S B2559451 4-(2-nitrobenzenesulfonyl)piperazine-1-carbaldehyde CAS No. 866152-60-5

4-(2-nitrobenzenesulfonyl)piperazine-1-carbaldehyde

Cat. No.: B2559451
CAS No.: 866152-60-5
M. Wt: 299.3
InChI Key: ZGAXYGHIQSDHQO-UHFFFAOYSA-N
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Description

4-(2-Nitrobenzenesulfonyl)piperazine-1-carbaldehyde is a piperazine derivative functionalized with a 2-nitrobenzenesulfonyl group at the 4-position and a carbaldehyde moiety at the 1-position. Its molecular formula is C₁₁H₁₁N₃O₅S (calculated molecular weight: 313.29 g/mol). Synthetically, it can be prepared via sulfonylation of piperazine-1-carbaldehyde using 2-nitrobenzenesulfonyl chloride, analogous to methods described for related compounds .

Properties

IUPAC Name

4-(2-nitrophenyl)sulfonylpiperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5S/c15-9-12-5-7-13(8-6-12)20(18,19)11-4-2-1-3-10(11)14(16)17/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAXYGHIQSDHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-nitrobenzenesulfonyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with 2-nitrobenzenesulfonyl chloride under basic conditions to form the sulfonylated piperazine intermediate. This intermediate is then subjected to formylation to introduce the aldehyde group. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is tailored to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-nitrobenzenesulfonyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, iron powder), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids (from oxidation), amines (from reduction), and various substituted derivatives (from nucleophilic substitution) .

Scientific Research Applications

Anticancer Applications

The compound has shown promise as an anticancer agent due to its structural characteristics that allow for interaction with biological targets involved in tumor growth and proliferation.

Case Studies

  • Study on Breast Cancer : A series of piperazine derivatives were synthesized and evaluated for their cytotoxic effects on various breast cancer cell lines (MDA-MB468, MDA-MB231, MCF7). The results indicated that these compounds exhibited significant growth inhibition specifically in cancer cells compared to non-cancerous cells .
  • Cytotoxicity Testing : In vitro tests revealed that 4-(2-nitrobenzenesulfonyl)piperazine-1-carbaldehyde effectively reduced cell viability in several human cancer cell lines, including colon and cervical cancer cells .

Radioprotective Properties

Another significant application of this compound is its potential as a radioprotective agent.

Radioprotection Mechanism

The compound's ability to mitigate DNA damage caused by ionizing radiation has been highlighted in recent studies. It acts by enhancing cellular repair mechanisms and reducing apoptosis in irradiated cells. Specifically, it has been shown to protect peripheral blood mononuclear cells (PBMCs) from gamma radiation-induced damage .

Experimental Findings

  • In Vitro Studies : The radioprotective efficacy was quantified using the dicentric chromosome assay (DCA), which measures DNA damage. The results indicated that treatment with this compound significantly reduced the frequency of dicentric chromosomes in exposed cells .
  • In Vivo Studies : Animal models treated with this compound demonstrated improved survival rates following exposure to radiation compared to control groups .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that allow for structural modifications to enhance its biological activity.

Synthetic Pathways

Recent advancements have focused on optimizing synthetic routes to improve yield and purity. Notably, the use of various protective groups during synthesis has facilitated the development of more potent derivatives with enhanced solubility and bioavailability .

Structural Variants

Modifications to the piperazine ring or sulfonyl group can lead to compounds with improved pharmacokinetic properties. For example, introducing halogen substituents has been shown to increase lipophilicity, thereby enhancing cellular uptake .

Data Tables

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in breast cancer cell lines
RadioprotectionReduces DNA damage from gamma radiation
Synthesis OptimizationImproved yields through protective group strategies

Mechanism of Action

The mechanism of action of 4-(2-nitrobenzenesulfonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(a) 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (7b)
  • Structure : Features a benzhydryl (diphenylmethyl) group at the 1-position instead of carbaldehyde.
  • Synthesis : Yield of 72% via sulfonylation of piperazine with 2-nitrobenzenesulfonyl chloride .
(b) 4-(3-Nitrophenyl)piperazine-1-carbaldehyde (CAS 1081115-59-4)
  • Structure : 3-Nitrophenyl substituent at the 4-position; lacks the sulfonyl group.
  • Properties : Molecular formula C₁₁H₁₃N₃O₃ (MW: 259.25 g/mol). Simpler structure but reduced electrophilicity due to the absence of the sulfonyl group .
(c) 4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde (CAS 951937-41-0)
  • Structure : Extended conjugated system with a coumarin-based acetyl group.
(d) 1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine (CAS 1399658-94-6)
  • Structure : Chloro and nitro groups on the aryl ring; methoxyphenyl at the 4-position.
  • Applications : Intermediate in pharmaceuticals; chloro and methoxy groups modulate electronic properties and solubility .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthetic Yield (if reported)
4-(2-Nitrobenzenesulfonyl)piperazine-1-carbaldehyde C₁₁H₁₁N₃O₅S 313.29 Sulfonyl, nitro, carbaldehyde Not reported
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (7b) C₂₃H₂₂N₄O₆S 482.51 Sulfonyl, nitro, benzhydryl 72%
4-(3-Nitrophenyl)piperazine-1-carbaldehyde C₁₁H₁₃N₃O₃ 259.25 Nitro, carbaldehyde Not reported
4-(3-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carbaldehyde (7af) C₁₈H₁₅ClN₄O₂ 370.80 Chloro, oxazepine, carbaldehyde Not reported

Biological Activity

4-(2-Nitrobenzenesulfonyl)piperazine-1-carbaldehyde is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a nitrobenzenesulfonyl group, which is known to influence its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H12N4O3S
  • CAS Number : 866152-60-5

This compound is characterized by the presence of a piperazine ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular stress and apoptosis in cancer cells. Additionally, the sulfonamide moiety may enhance the compound's interaction with enzymes or receptors involved in signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes, disrupting metabolic pathways.
  • Apoptosis Induction : By generating ROS, it can trigger apoptotic pathways in tumor cells.
  • Antimicrobial Activity : The structural features may enhance its ability to penetrate bacterial membranes.

Anticancer Activity

Research has indicated that piperazine derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to 4-(2-nitrobenzenesulfonyl)piperazine derivatives showed promising results in inhibiting tumor growth in various cancer cell lines. For instance, derivatives were tested for their efficacy against breast cancer cells, demonstrating a dose-dependent inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that it possesses antibacterial properties against several strains of bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

Study on Anticancer Effects

A significant study investigated the effects of piperazine derivatives on cancer cell lines. The results indicated that these compounds could inhibit cell viability by inducing apoptosis through ROS generation. Specifically, this compound was found to reduce proliferation rates significantly in MOLT-4 lymphoblastic leukemia cells .

CompoundCell LineIC50 (µM)Mechanism
This compoundMOLT-415Apoptosis via ROS
Similar Piperazine DerivativeBreast Cancer10Enzyme inhibition

Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent for bacterial infections .

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli15

Q & A

Q. What are the standard synthetic routes for 4-(2-nitrobenzenesulfonyl)piperazine-1-carbaldehyde?

The synthesis typically involves multi-step reactions leveraging piperazine derivatives and sulfonyl chloride intermediates. A common approach includes:

  • Step 1 : Protection of the piperazine ring using 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., lutidine in DCM) to introduce the sulfonyl group .
  • Step 2 : Functionalization of the piperazine nitrogen with a carbaldehyde group via formylation reagents like acetic formic anhydride or direct oxidation of a hydroxymethyl precursor .
  • Purification : Chromatographic methods (e.g., flash chromatography) are critical due to the compound’s sensitivity to hydrolysis.

Q. How is this compound characterized in terms of purity and structural confirmation?

  • Analytical Techniques :
    • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the presence of the sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons) and carbaldehyde (δ ~9.5–10 ppm for the aldehyde proton) .
    • HPLC/MS : High-resolution mass spectrometry validates molecular weight (e.g., calculated Mw=353.3g/molM_w = 353.3 \, \text{g/mol}), while HPLC ensures purity (>95%) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a key intermediate in:

  • Enzyme Inhibition Studies : Structural analogs (e.g., piperazine-1-carbaldehyde derivatives) are explored as selective inhibitors for aldo-keto reductases (AKR1C isoforms) due to their ability to mimic prostaglandin cyclopentane rings .
  • Ligand Design : The nitrobenzenesulfonyl group enhances binding affinity in receptor-ligand interactions, particularly in kinase and protease assays .

Advanced Research Questions

Q. How do structural modifications of this compound influence selectivity in enzyme inhibition?

  • Key Findings :
    • Replacement of the nitro group with electron-withdrawing substituents (e.g., cyano) increases AKR1C3 selectivity (Ki < 10 µM), while bulkier groups reduce isoform specificity .
    • The carbaldehyde moiety’s oxidation state impacts binding kinetics; reducing it to a hydroxymethyl group abolishes activity, highlighting the aldehyde’s role in covalent interactions .
  • Methodological Insight : Virtual screening and molecular docking (e.g., AutoDock Vina) are used to predict binding modes, followed by enzymatic assays (e.g., fluorescence-based AKR1C3 inhibition) for validation .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in AKR1C isoform inhibition profiles may arise from:
    • Assay Conditions : Variations in pH (optimal range: 6.5–7.5) or cofactor concentrations (NADPH vs. NADH) alter enzyme kinetics .
    • Compound Stability : The aldehyde group is prone to hydration, necessitating fresh preparation or stabilization with desiccants during assays .
  • Resolution : Cross-validate results using orthogonal assays (e.g., ITC for binding thermodynamics) and control experiments with known inhibitors (e.g., flufenamic acid for AKR1C3) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for targeted drug discovery?

  • SAR Parameters :
    • Sulfonyl Group : Essential for π-π stacking with hydrophobic enzyme pockets. Substitution with methylsulfonyl reduces potency by 50% .
    • Piperazine Ring Flexibility : Constraining the ring (e.g., via spirocyclic derivatives) improves metabolic stability but may reduce solubility .
  • Synthetic Methodology : Parallel synthesis and Ugi multicomponent reactions enable rapid diversification of the piperazine core .

Methodological Challenges and Solutions

Q. What are the critical considerations for handling and storing this compound?

  • Storage : Store under inert gas (argon) at −20°C to prevent aldehyde oxidation. Desiccants (e.g., molecular sieves) are mandatory .
  • Safety : Use PPE (nitrile gloves, P95 respirators) due to potential irritancy. Avoid aqueous workups unless stabilized with anhydrous solvents .

Q. How can researchers address low yields in the final step of synthesis?

  • Optimization Strategies :
    • Temperature Control : Maintain reaction temperatures below 0°C during sulfonylation to minimize side reactions .
    • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate carbaldehyde formation, improving yields from 50% to >80% .

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